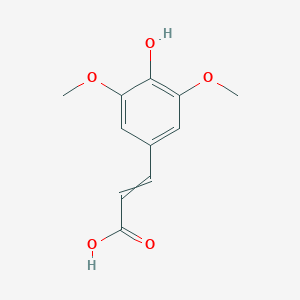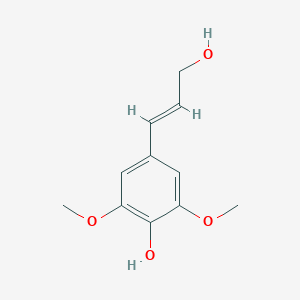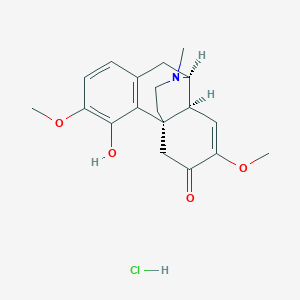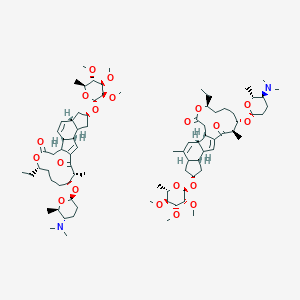
Spinosad
Vue d'ensemble
Description
Spinosad is a natural substance made by a soil bacterium that can be toxic to insects. It is a mixture of two chemicals called spinosyn A and spinosyn D . It is used to control a wide variety of pests .
Synthesis Analysis
Spinosad is produced from the fermentation of the actinomycete Saccharopolyspora spinosa . The synthetic approach features several important catalytic transformations including a chiral amine-catalyzed intramolecular Diels-Alder reaction to afford 22 in excellent diastereoselectivity, a one-step gold-catalyzed propargylic acetate rearrangement to convert 28 to α-iodoenone 31, an unprecedented palladium-catalyzed carbonylative Heck macrolactonization to form the 5,12-fused macrolactone in one step, and a gold-catalyzed Yu glycosylation to install the challenging β-forosamine .Molecular Structure Analysis
Spinosad is composed of spinosyns A and D, found in a ratio of approximately 85:15 in commercial formulations . Its molecular formula is C83H132N2O20 .Chemical Reactions Analysis
The spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors . Structure–activity relationships (SARs) have been extensively studied, leading to the development of a semisynthetic second-generation derivative, spinetoram .Physical And Chemical Properties Analysis
Spinosad is relatively nonpolar and not easily dissolved in water . Its average mass is 1477.938 Da and its monoisotopic mass is 1476.937378 Da .Applications De Recherche Scientifique
Agricultural Pest Control
Spinosad: is widely used in agriculture for controlling a variety of pests . It is particularly effective against thrips, leafminers, spider mites, mosquitoes, ants, and fruit flies. Its mode of action involves the overstimulation of the insect’s nervous system, leading to paralysis and death . Due to its low toxicity to mammals and approval for use in organic farming, Spinosad has become a preferred choice for pest management in sustainable agriculture practices.
Public Health Applications
In public health, Spinosad has been utilized for controlling mosquito populations to combat diseases like malaria and dengue . Its efficacy in targeting mosquito larvae makes it a valuable tool in integrated vector management programs, contributing to the reduction of disease transmission without significant environmental impact.
Veterinary Medicine
Spinosad: has found applications in veterinary medicine as a treatment for external parasites such as fleas on dogs and cats . Its selective toxicity towards insects and arachnids, combined with its safety profile in mammals, allows for its use in topical treatments to control flea infestations, improving the health and comfort of pets.
Head Lice Treatment
In human medicine, Spinosad is an active ingredient in treatments for pediculosis, or head lice infestations . It offers a safe and effective alternative to traditional pediculicides, with the added benefit of not requiring combing, making it a user-friendly option for patients, especially children.
Biotechnological Research
Spinosad: production itself is a subject of biotechnological research, with efforts to improve yield through genetic and fermentation process optimization . Advances in this area can lead to more cost-effective production methods, making Spinosad more accessible for its various applications.
Environmental Science
In environmental science, the impact of Spinosad on non-target organisms and ecosystems is an ongoing research topic . Studies focus on its biodegradability, effects on beneficial insects, and potential for bioaccumulation. Understanding these factors is crucial for assessing the long-term sustainability of Spinosad as a pest control agent.
Mécanisme D'action
Target of Action
Spinosad, also known as SCHEMBL22966, DB08823, or MS-32180, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of insects .
Mode of Action
Spinosad acts by causing neuronal hyperexcitation in insects . It achieves this by altering the function of the nicotinic acetylcholine receptors . This alteration leads to involuntary muscle contractions, paralysis, and ultimately death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by Spinosad involves the neurotransmitter acetylcholine . By interacting with the nicotinic acetylcholine receptors, Spinosad disrupts the normal functioning of the nervous system in insects . The downstream effects include neuronal hyperexcitation, leading to paralysis and death .
Pharmacokinetics
Spinosad is used topically and is not absorbed systemically following topical application . This means that it remains at the site of application, exerting its effects locally .
Result of Action
The result of Spinosad’s action is the death of the insect . By causing neuronal hyperexcitation, it induces involuntary muscle contractions and paralysis . This leads to the death of the insect, thereby effectively treating infestations .
Orientations Futures
Spinosad has been used successfully to treat head lice infestations with a single, 10-minute application . If live lice are seen seven days after the first treatment, a second treatment should be applied . It is also being experimented for use against the KS1 Ctenocephalides felis flea strain infesting dogs, in addition to many investigations for use in other animals and agricultural plants .
Propriétés
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRKDZMHNBDQS-SGSTVUCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H132N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
801.515°C | |
| Record name | Spinosad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
not soluble. | |
| Record name | Spinosad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death. | |
| Record name | Spinosad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Spinosad 10 microg/mL in Acetonitrile | |
CAS RN |
168316-95-8 | |
| Record name | Spinosad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








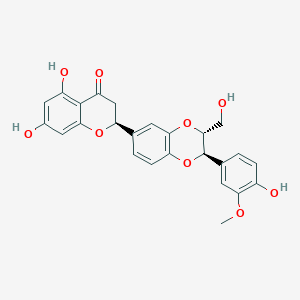

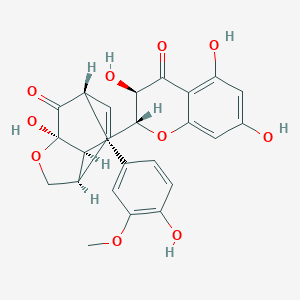
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)

